Iperoxo: A Guide to its Superagonist Activity at the M2 Muscarinic Receptor
Iperoxo: A Guide to its Superagonist Activity at the M2 Muscarinic Receptor
Abstract
This technical guide provides an in-depth exploration of Iperoxo, a potent synthetic agonist of muscarinic acetylcholine receptors (mAChRs), with a particular focus on its remarkable "superagonist" activity at the M2 subtype. Traditional pharmacology defines a full agonist as a ligand that elicits a maximal response comparable to the endogenous agonist. Iperoxo, however, transcends this classification, demonstrating a significantly higher efficacy than acetylcholine (ACh) in activating M2 receptor-mediated signaling pathways. This document will dissect the molecular mechanisms underlying this phenomenon, detail the experimental methodologies used to characterize its superagonism, and provide a comprehensive overview of the structural basis for its unique interaction with the M2 receptor. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR pharmacology and the development of novel therapeutics targeting the muscarinic system.
Introduction: The Concept of Superagonism and the Significance of Iperoxo
G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals. The efficacy of a GPCR agonist is a measure of its ability to activate the receptor and trigger a downstream cellular response. While partial agonists produce a submaximal response and full agonists elicit a response equivalent to the endogenous ligand, the concept of "superagonism" describes the rare phenomenon where a synthetic ligand produces a response that surpasses that of the natural agonist.[1][2][3]
Iperoxo, a potent muscarinic receptor agonist, has emerged as a compelling example of a superagonist at the M2 muscarinic acetylcholine receptor (M2R).[1][2][4] This discovery has significant implications for our understanding of GPCR activation and offers new avenues for the design of highly efficacious therapeutics. The M2R, predominantly coupled to Gi/o proteins, plays a crucial role in regulating cardiac function, neurotransmission, and smooth muscle contraction.[5] The ability of Iperoxo to induce a "supraphysiological" response at this receptor subtype opens up possibilities for novel therapeutic interventions in various disease states.
This guide will provide a detailed technical overview of Iperoxo's superagonist activity, moving from its fundamental pharmacology to the intricate details of its mechanism of action and the experimental evidence that underpins this classification.
Molecular Mechanism of Iperoxo's Superagonist Activity
The superagonist activity of Iperoxo at the M2 receptor is not simply a matter of higher binding affinity, but rather a consequence of its unique interaction with the orthosteric binding site, leading to a more profound activation of downstream signaling pathways.
Enhanced G Protein Signaling: Beyond Acetylcholine
The canonical signaling pathway for the M2 receptor involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] However, the M2 receptor is also known to couple to other G proteins, such as Gs, under certain conditions.[2]
Studies have demonstrated that Iperoxo is significantly more efficacious than acetylcholine in activating both Gi and Gs signaling pathways through the M2 receptor.[1][2] This enhanced signaling competence is a hallmark of its superagonism. The operational model of agonism, which takes into account both agonist affinity and efficacy, has been instrumental in quantifying this superior activity.[2][6]
The proposed mechanism for this enhanced efficacy lies in Iperoxo's ability to engage with the orthosteric binding pocket in a manner that stabilizes a receptor conformation more conducive to G protein coupling than that induced by acetylcholine.[1][2] This suggests that Iperoxo may induce a distinct and more active conformational state of the M2 receptor.
Structural Basis of Superagonism: Insights from Crystallography
The crystal structure of the human M2 muscarinic receptor in an active state, bound to Iperoxo and stabilized by a G-protein-mimetic nanobody (PDB ID: 4MQS), provides critical insights into the structural underpinnings of its superagonist activity.[7][8][9][10]
The structure reveals that Iperoxo binds deep within the orthosteric pocket, forming key interactions with conserved residues. Molecular dynamics simulations suggest that Iperoxo's unique chemical structure allows for an ancillary interaction within the binding pocket, in addition to the canonical interactions observed with acetylcholine.[1][2][11] This dual interaction is hypothesized to be the basis for its ability to induce a more pronounced conformational change in the receptor, leading to enhanced G protein activation.
The binding of Iperoxo promotes a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), a conformational change that is characteristic of GPCR activation and is crucial for creating a binding site for G proteins.[8] The extent of this conformational change induced by Iperoxo appears to be greater than that induced by the endogenous agonist, providing a structural rationale for its superagonist efficacy.
Caption: Iperoxo binding to the M2 receptor induces a conformational change that leads to robust Gi/o protein activation and downstream signaling.
Experimental Validation of Iperoxo's Superagonism
The characterization of Iperoxo as a superagonist is supported by a range of in vitro pharmacological assays. This section details the key experimental approaches and presents comparative data.
Quantitative Comparison of Agonist Potency and Efficacy
The following table summarizes the pharmacological parameters of Iperoxo in comparison to the endogenous agonist acetylcholine and the classical muscarinic agonist carbachol at the human M2 receptor. The data are compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human M2 receptor.
| Agonist | Assay | Parameter | Value | Reference |
| Iperoxo | DMR (Gi/s signaling) | pEC50 | 8.63 ± 0.11 | [2] |
| log τ | 1.49 ± 0.39 | [2] | ||
| [³⁵S]GTPγS Binding (Gi) | pEC50 | 8.78 ± 0.12 | [2] | |
| Acetylcholine | DMR (Gi/s signaling) | pEC50 | 6.74 ± 0.08 | [2] |
| log τ | 0.88 ± 0.04 | [2] | ||
| [³⁵S]GTPγS Binding (Gi) | pEC50 | 7.01 ± 0.05 | [2] | |
| Carbachol | cAMP Inhibition | pEC50 | 6.8 | [12] |
| M2 Redistribution | EC50 | ~40 µM | [13] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration. log τ is a measure of operational efficacy. Higher values indicate greater efficacy.
Experimental Protocols
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation, providing a holistic view of the cellular response.[14][15][16][17]
-
Cell Seeding: CHO-K1 cells stably expressing the human M2 receptor are seeded into 384-well sensor microplates and cultured to confluence.
-
Assay Buffer: The culture medium is replaced with a serum-free assay buffer pre-warmed to the desired temperature (e.g., 37°C).
-
Baseline Measurement: The microplate is placed in a DMR instrument, and a stable baseline reading is established.
-
Compound Addition: A 2X concentration of Iperoxo, acetylcholine, or other test compounds is added to the wells.
-
Data Acquisition: The DMR signal, measured as a change in wavelength in picometers (pm), is recorded in real-time for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: The kinetic response data is analyzed to determine parameters such as the peak response (Emax) and the concentration-response relationship (EC50).
Caption: A streamlined workflow for conducting a Dynamic Mass Redistribution (DMR) assay to assess M2 receptor activation.
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[18][19][20][21]
-
Membrane Preparation: Membranes are prepared from cells overexpressing the M2 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain G proteins in their inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., Iperoxo) in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The amount of radioactivity retained on the filters, corresponding to the amount of [³⁵S]GTPγS bound to G proteins, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). The data are then used to generate concentration-response curves and calculate EC50 and Bmax values.
This assay measures the functional consequence of M2 receptor-mediated Gi activation, which is the inhibition of adenylyl cyclase activity.[12]
-
Cell Culture: Cells expressing the M2 receptor are cultured in appropriate assay plates.
-
Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of Iperoxo or other agonists.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP production is quantified, and concentration-response curves are generated to determine IC50 values.
Downstream Signaling Pathways Activated by Iperoxo
Iperoxo's superagonist activity at the M2 receptor triggers a cascade of downstream signaling events.
Canonical Gi/o Pathway
As previously mentioned, the primary signaling pathway activated by the M2 receptor is the Gi/o pathway. Iperoxo's potent activation of this pathway leads to a robust inhibition of adenylyl cyclase and a significant decrease in intracellular cAMP. This has profound effects on cellular function, including the modulation of ion channel activity.
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels
A key downstream effector of the M2 receptor is the G-protein-gated inwardly rectifying potassium (GIRK) channel.[22] Upon M2 receptor activation by Iperoxo, the liberated Gβγ subunits directly bind to and activate GIRK channels. This leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is particularly important in the heart, where M2 receptor activation slows the heart rate.
Non-Canonical Signaling Pathways
In addition to the canonical Gi/o pathway, M2 receptor activation can also engage non-canonical signaling pathways, often involving β-arrestins. While the specific biased agonism of Iperoxo towards these pathways is an area of ongoing research, it is plausible that its unique receptor conformation could differentially engage these alternative signaling cascades.
Conclusion and Future Directions
Iperoxo stands out as a remarkable pharmacological tool and a potential therapeutic lead due to its superagonist activity at the M2 muscarinic receptor. Its ability to elicit a response greater than the endogenous agonist, acetylcholine, challenges our traditional understanding of agonist efficacy and highlights the potential for designing highly efficacious drugs.
The in-depth analysis presented in this guide, from the molecular and structural basis of its action to the detailed experimental methodologies for its characterization, provides a comprehensive resource for researchers in the field. The unique properties of Iperoxo make it an invaluable probe for studying M2 receptor function and the broader principles of GPCR activation.
Future research should continue to explore the full spectrum of Iperoxo's signaling profile, including its potential for biased agonism and its effects on non-canonical pathways. Further elucidation of the precise molecular determinants of its superagonism through computational modeling and mutagenesis studies will undoubtedly pave the way for the rational design of a new generation of highly effective and selective GPCR modulators.
References
-
Schrage, R., et al. (2013). Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor. British Journal of Pharmacology, 169(2), 357–370. [Link]
-
Langmead, C. J., & Christopoulos, A. (2013). Supra-physiological efficacy at GPCRs: superstition or super agonists? British Journal of Pharmacology, 169(2), 353–356. [Link]
-
Kruse, A. C., et al. (2013). Structure of the M2 muscarinic acetylcholine receptor bound to an agonist. Nature, 504(7478), 101–106. [Link]
-
Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). Toward an understanding of the structural basis of allostery in muscarinic acetylcholine receptors. The Journal of general physiology, 144(3), 185–191. [Link]
-
Li, Q., & Chen, H. F. (2018). Synergistic regulation mechanism of iperoxo and LY2119620 for muscarinic acetylcholine M2 receptor. RSC advances, 8(24), 13067–13074. [Link]
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
-
Schröder, R., et al. (2011). Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells. Nature protocols, 6(11), 1748–1760. [Link]
-
Schrage, R., et al. (2014). New insight into active muscarinic receptors with the novel radioagonist [3H]iperoxo. Biochemical pharmacology, 90(3), 307–319. [Link]
-
Cong, X., et al. (2017). Structure-Based Design and Discovery of New M2 Receptor Agonists. ACS medicinal chemistry letters, 8(11), 1203–1208. [Link]
-
Innovative Approaches in Medicinal Chemistry. Iperoxo. University of Milan. [Link]
-
Li, Q., & Chen, H. F. (2018). Synergistic regulation mechanism of iperoxo and LY2119620 for muscarinic acetylcholine M2 receptor. RSC advances, 8(24), 13067–13074. [Link]
-
Schrage, R., et al. (2014). New insight into active muscarinic receptors with the novel radioagonist [3H]iperoxo. Biochemical pharmacology, 90(3), 307–319. [Link]
-
Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101–106. [Link]
-
Lanzafame, A. A., et al. (2003). Regulation of muscarinic M2 receptors. Life sciences, 72(18-19), 2045–2050. [Link]
-
Dolezal, V., et al. (2007). Regulation of Signal Transduction at M2 Muscarinic Receptor. Physiological research, 56(Suppl 2), S1-S12. [Link]
-
Schröder, R., et al. (2014). Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics. Biochimica et biophysica acta, 1843(3), 548–557. [Link]
-
Ehlert, F. J. (2003). Pharmacological analysis of the contractile role of M2 and M3 muscarinic receptors in smooth muscle. Journal of pharmacological and toxicological methods, 49(3), 173–182. [Link]
-
Schröder, R. (2011). Validation of the novel label-free dynamic mass redistribution technology and its application for functional analysis of G protein-coupled receptors. Bonner Mathematische Schriften, (411). [Link]
-
Wang, Y., et al. (2014). Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. Journal of laboratory automation, 19(2), 200–209. [Link]
-
Berg, K. A., & Clarke, W. P. (2014). Superagonism at G protein-coupled receptors and beyond. British journal of pharmacology, 171(5), 1109–1117. [Link]
-
Smith, J. S., & Lefkowitz, R. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease models & mechanisms, 18(1), dmm050303. [Link]
-
Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Creative Bioarray. GTPγS Binding Assay. [Link]
-
Graham, D., & Scott, H. (2012). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in molecular biology (Clifton, N.J.), 897, 131–139. [Link]
-
Stallaert, W., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in neuroscience, 11, 4. [Link]
-
Langmead, C. J., & Christopoulos, A. (2013). Supra-physiological efficacy at GPCRs: superstition or super agonists? British journal of pharmacology, 169(2), 353–356. [Link]
-
Mistry, R., et al. (2018). Ligand-induced cAMP activity at the M2 mAChR. (a) Schematic... ResearchGate. [Link]
-
University of Michigan. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. Medical Xpress. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Innovative Approaches in Medicinal Chemistry. Iperoxo. University of Milan. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Lujan, R., & Aguado, C. (2020). Voltage-induced structural modifications on M2 muscarinic receptor and their functional implications when interacting with the superagonist iperoxo. The Journal of physiology, 598(14), 2883–2899. [Link]
-
Wakeham, M. C. L., et al. (2022). Structural Features of Iperoxo-BQCA Muscarinic Acetylcholine Receptor Hybrid Ligands Determining Subtype Selectivity and Efficacy. ACS chemical neuroscience, 13(1), 97–111. [Link]
-
Al-Zoubi, M., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International journal of molecular sciences, 24(8), 7409. [Link]
-
GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. [Link]
Sources
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superagonism at G protein‐coupled receptors and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic regulation mechanism of iperoxo and LY2119620 for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Supra-physiological efficacy at GPCRs: superstition or super agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rupress.org [rupress.org]
- 9. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biblio.vub.ac.be [biblio.vub.ac.be]
- 11. Visualizing agonist-induced M2 receptor activation regulated by aromatic ring dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of the novel label-free dynamic mass redistribution technology and its application for functional analysis of G protein-coupled receptors [bonndoc.ulb.uni-bonn.de]
- 16. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Voltage-induced structural modifications on M2 muscarinic receptor and their functional implications when interacting with the superagonist iperoxo - PubMed [pubmed.ncbi.nlm.nih.gov]
